molecular formula C10H12N4OS B2539612 N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide CAS No. 1495455-20-3

N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2539612
CAS No.: 1495455-20-3
M. Wt: 236.29
InChI Key: GYLYOAHJFXRBHW-UHFFFAOYSA-N
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Description

N-[1-(2-Thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 5-position with a carboxamide group. The amide nitrogen is further functionalized with a 1-(2-thienyl)propyl chain. The thienyl moiety introduces aromatic and electron-rich characteristics, while the triazole ring contributes to hydrogen-bonding capabilities and metabolic stability, making it a candidate for pharmaceutical and materials science applications. Structural elucidation of such compounds often employs crystallographic tools like SHELXL and visualization software such as ORTEP .

Properties

IUPAC Name

N-(1-thiophen-2-ylpropyl)-2H-triazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-2-7(9-4-3-5-16-9)12-10(15)8-6-11-14-13-8/h3-7H,2H2,1H3,(H,12,15)(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLYOAHJFXRBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC(=O)C2=NNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction, followed by the introduction of the thiophene and carboxamide groups. One common method is the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne to form the triazole ring. The thiophene ring can be introduced through various coupling reactions, such as Suzuki-Miyaura or Stille coupling, using appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide typically involves the use of click chemistry techniques, which allow for efficient formation of triazole rings. This method often employs azides and alkynes to create the desired compound with high yield and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure of synthesized compounds.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. This compound has shown promising results against various bacterial strains. For instance, studies have highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

Compounds containing triazole moieties have been investigated for their anticancer properties. This compound has been evaluated in vitro against cancer cell lines such as human hepatocellular carcinoma and lung cancer cells. The mechanism of action appears to involve the inhibition of DNA replication and cell division, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a fungicide. Triazole derivatives are known for their efficacy in controlling fungal pathogens affecting crops. The compound's mode of action likely involves inhibiting ergosterol biosynthesis in fungi, which is crucial for maintaining cell membrane integrity .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus.
Anticancer PropertiesInhibits cell proliferation in liver and lung cancer cell lines; targets DNA replication mechanisms.
Anti-inflammatory EffectsPotential modulation of inflammatory pathways identified through preliminary assays.
Agricultural UseEffective as a fungicide against various crop pathogens; mechanism involves ergosterol biosynthesis inhibition.

Mechanism of Action

The mechanism of action of N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity. The carboxamide group can form hydrogen bonds with biological molecules, contributing to its overall bioactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. Triazole vs. Thiazolidine Derivatives

  • Target Compound : Contains a 1H-1,2,3-triazole ring, which is aromatic and planar, favoring π-π stacking interactions.
  • Thiazolidine Analogs (e.g., Compounds 5a-j from ) : Feature a saturated thiazolidine ring (a five-membered ring with nitrogen and sulfur), which is less aromatic and more flexible. This structural difference impacts bioactivity; thiazolidines in demonstrated antimicrobial and anti-inflammatory properties, likely due to enhanced conformational adaptability .

b. Substituent Modifications

  • Compound 9 () : A triazole-carboxamide derivative with a cyclopropylmethyl group and a tetrafluorobiphenyl substituent. The fluorine atoms enhance electronegativity and metabolic stability, while the cyclopropyl group imposes steric constraints .
Physicochemical Properties
Property Target Compound Compound 9 () Thiazolidine Derivatives ()
Core Structure 1H-1,2,3-triazole 1H-1,2,3-triazole Thiazolidine
Substituents N-(2-thienylpropyl) Cyclopropylmethyl, tetrafluoro-biphenyl Varied phenyl/benzylidene groups
Melting Point Not reported 200.1–200.9°C (decomposes) Not reported
Synthetic Yield Not reported 92% Not explicitly stated
  • The target compound’s properties remain uncharacterized in the provided evidence.

Key Research Findings and Gaps

  • Structural Insights : The target compound’s thienylpropyl chain may enhance lipophilicity compared to Compound 9’s fluorinated biphenyl group, affecting membrane permeability.
  • Biological Potential: While thiazolidine derivatives show promise in infectious diseases, triazole analogs like the target compound could excel in CNS or oncology applications due to triazole’s metabolic resilience.
  • Data Limitations : Absence of melting point, solubility, and bioactivity data for the target compound restricts direct comparison. Further studies using SHELX for crystallography and WinGX for geometric analysis are recommended.

Biological Activity

N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide is a compound characterized by its unique structural features, including a thiophene ring and a triazole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₈N₄OS
  • Molecular Weight : 224.25 g/mol
  • CAS Number : 1495455-20-3

The presence of the thiophene and triazole rings contributes to its chemical reactivity and biological interactions. The carboxamide group enhances hydrogen bonding capabilities, which is crucial for its bioactivity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring can inhibit enzymes critical for cancer cell proliferation, such as thymidylate synthase.
  • Antimicrobial Activity : The compound displays significant binding affinity to bacterial cell targets, disrupting their function and viability.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer properties. For instance, research indicates that certain triazole derivatives show potent antiproliferative effects against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)
Compound AMCF-71.1
Compound BHCT-1162.6
Compound CHepG21.4

These findings suggest that this compound may similarly exert anticancer effects through similar mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for various derivatives are summarized below:

DerivativeMIC (μg/mL)Target Pathogen
Compound D0.22Staphylococcus aureus
Compound E0.25Escherichia coli

These results indicate that this compound could be a potential candidate for developing new antimicrobial agents .

Study on Anticancer Activity

In a study published in 2021, researchers synthesized various triazole derivatives and assessed their anticancer activity. One derivative showed an IC₅₀ value significantly lower than established chemotherapeutics like doxorubicin and 5-fluorouracil, highlighting the potential of this compound class in cancer therapy .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of triazole derivatives against resistant strains of bacteria. The results indicated that certain compounds not only inhibited bacterial growth but also prevented biofilm formation, which is critical in treating chronic infections .

Q & A

Basic: What are the optimal synthetic routes for N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide, and how can reaction efficiency be validated?

Methodological Answer:
The compound can be synthesized via a multi-step approach involving:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
  • Thiophene Functionalization : Alkylation of 2-thienylpropylamine followed by coupling with a triazole-carboxylic acid intermediate.
  • Validation : Monitor reaction progress using TLC or HPLC. Confirm intermediates via 1H^1H-NMR (e.g., thiophene proton signals at δ 6.8–7.2 ppm and triazole protons at δ 7.5–8.0 ppm) .
  • Yield Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF) and catalyst loading (CuI vs. CuSO4_4/sodium ascorbate) to enhance efficiency .

Basic: How is the crystal structure of this compound resolved, and what software is recommended for refinement?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation.
  • Structure Solution : Employ direct methods in SHELXT or charge-flipping algorithms in OLEX2 for initial phase determination .
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding networks. Validate thermal ellipsoid models with ORTEP .
  • Validation Tools : Check for missed symmetry or twinning using PLATON or WinGX .

Advanced: How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

  • NMR Anomalies : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)). Solvent effects (e.g., DMSO vs. CDCl3_3) may cause deviations due to hydrogen bonding .
  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR or ROESY to identify slow-exchange processes .
  • Crystallographic Cross-Verification : Overlay experimental SCXRD data with computed electrostatic potential maps to resolve ambiguities .

Advanced: What strategies are used to analyze structure-activity relationships (SAR) for this compound’s bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify the thiophene substituent (e.g., bromination at C5) or triazole N-substituents to probe steric/electronic effects .
  • In Silico Docking : Use AutoDock Vina to predict binding interactions with target enzymes (e.g., kinases or cytochrome P450). Validate with MD simulations in GROMACS .
  • Data Correlation : Plot IC50_{50} values against Hammett constants (σ) or steric parameters (Taft Es_s) to quantify substituent effects .

Advanced: How can anisotropic displacement parameters in crystallography impact the interpretation of this compound’s molecular geometry?

Methodological Answer:

  • Thermal Motion Analysis : High anisotropy in the thiophene or triazole rings (e.g., Ueq_{eq} > 0.05 Å2^2) may indicate disorder. Apply SHELXL constraints (e.g., DELU and SIMU) to stabilize refinement .
  • Hydrogen Bonding : Use Mercury to visualize ellipsoid orientations and identify weak interactions (e.g., C–H···π contacts) that stabilize the lattice .
  • Dynamic Disorder Modeling : Split occupancy refinement for overlapping conformers (e.g., propyl chain rotamers) .

Basic: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times with synthetic standards .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) followed by LC-MS to identify hydrolytic byproducts (e.g., triazole ring opening) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Advanced: How can researchers resolve conflicting bioactivity data across in vitro assays?

Methodological Answer:

  • Assay Conditions : Control for pH-dependent solubility (e.g., use HEPES buffer at pH 7.4 vs. acetate at pH 5.0) .
  • Metabolic Interference : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
  • Data Normalization : Express IC50_{50} relative to internal controls (e.g., staurosporine for kinase assays) to minimize plate-to-plate variability .

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